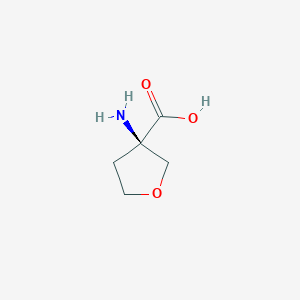

(R)-3-aminotetrahydrofuran-3-carboxylic acid

Overview

Description

“®-3-aminotetrahydrofuran-3-carboxylic acid” is likely an organic compound that contains an amino group (-NH2) and a carboxylic acid group (-COOH). The “R” denotes the configuration of the chiral center in the molecule .

Molecular Structure Analysis

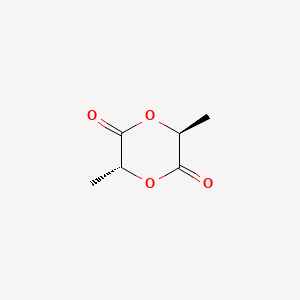

The molecular structure of this compound would include a tetrahydrofuran ring (a five-membered ring containing four carbon atoms and one oxygen atom), an amino group attached to one of the carbon atoms in the ring, and a carboxylic acid group attached to the same carbon .Chemical Reactions Analysis

The compound contains functional groups (amino and carboxylic acid) that are known to participate in various chemical reactions. The amino group can act as a base or nucleophile, and the carboxylic acid group can act as an acid or electrophile .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and carboxylic acid groups would likely make this compound soluble in water .Scientific Research Applications

Asymmetric Synthesis

- Synthesis of Stereosiomers : Asymmetric synthesis techniques have been successfully applied to synthesize cis- and trans-stereoisomers of 4-aminotetrahydrofuran-3-carboxylic acid. These methods achieved high diastereomeric excess (d.e.) and enantiomeric excess (e.e.) in the final product, showcasing the potential for precise stereoisomer production (Bunnage et al., 2004).

Biological Activity

- Aminophosphonic Acids : The biological activity of R-aminophosphonic acids, analogues of amino acids where the carboxylic group is replaced by a phosphonic acid, has been extensively studied. These compounds, which share structural similarities with (R)-3-aminotetrahydrofuran-3-carboxylic acid, have been found to have broad applications in medicine and agrochemistry, particularly in enzyme inhibition (Mucha et al., 2011).

DNA/RNA Binding

- Binding to Genetic Material : A C-activated N-Fmoc-protected trans-(2S,3S)-3-aminotetrahydrofuran-2-carboxylic acid was synthesized for use in peptide nucleic acid (PNA) structures. This PNA exhibited excellent DNA binding affinity and high specificity, showing preference for DNA over RNA and binding in an antiparallel orientation (Sriwarom et al., 2015).

Peptidomimetics

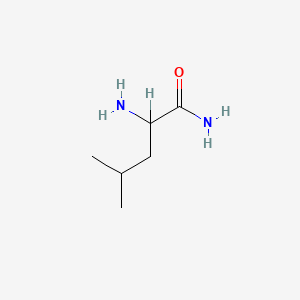

- Dipeptide Isoster Synthesis : A new δ-sugar amino acid, (3R,5S)-5-(aminoethyl)-3-hydroxytetrahydrofurane-3-carboxylic acid, was synthesized and identified as an isoster of the dipeptide glycine-alanine. It's anticipated to be useful in creating new peptidomimetics with conformationally restricted structures due to the presence of the tetrahydrofurane ring (Defant et al., 2011).

Synthesis Techniques

- Synthetic Technology Advancements : Improved methods for synthesizing (R)-3-aminotetrahydrofuran were reported, demonstrating more economical and effective processes compared to previous methods. This showcases the ongoing evolution in the synthesis of such compounds (Yang Jianping, 2012).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

(3R)-3-aminooxolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUWXXVBEAYCSQ-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@]1(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434421 | |

| Record name | (3R)-3-aminooxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315053-78-1 | |

| Record name | (3R)-3-aminooxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione](/img/structure/B3046793.png)

![3-[5-(Chloromethyl)isoxazol-3-YL]pyridine](/img/structure/B3046801.png)

![1-Oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B3046806.png)